4-(4-Ethoxybenzenesulfonamido)benzoic acid
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Overview
Description
4-(4-Ethoxybenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C15H15NO5S. It is characterized by the presence of an ethoxy group attached to a benzenesulfonamide moiety, which is further connected to a benzoic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzenesulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzenesulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzenesulfonamide moiety can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield 4-aminobenzoic acid and 4-ethoxybenzenesulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, hydrolysis of this compound yields 4-aminobenzoic acid and 4-ethoxybenzenesulfonic acid.
Scientific Research Applications
4-(4-Ethoxybenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor in the synthesis of 4-(4-Ethoxybenzenesulfonamido)benzoic acid.
4-Ethoxybenzenesulfonic Acid: A product of hydrolysis of the compound.
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide moieties but different substituents.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a benzenesulfonamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-13-7-9-14(10-8-13)22(19,20)16-12-5-3-11(4-6-12)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTDMZUNVKCGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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